molecular formula C22H15FN2O3 B5405351 (E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile

(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile

Cat. No.: B5405351
M. Wt: 374.4 g/mol
InChI Key: GXRXIYQWQLWGIP-UNOMPAQXSA-N
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Description

(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a fluorophenyl group and a nitrophenylmethoxy group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-nitro-4-phenylmethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the desired enone intermediate.

    Purification: The intermediate is then purified using column chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.

Biology

    Biological Activity: Potential use in studying biological activity due to its structural features.

Medicine

    Drug Development: Could be a lead compound for developing new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. For instance, if used in drug development, it might interact with specific enzymes or receptors in the body, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile
  • (E)-2-(4-chlorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile

Uniqueness

The presence of both a fluorophenyl group and a nitrophenylmethoxy group in (E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile makes it unique compared to other similar compounds

Properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-(3-nitro-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-20-9-7-18(8-10-20)19(14-24)12-17-6-11-22(21(13-17)25(26)27)28-15-16-4-2-1-3-5-16/h1-13H,15H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRXIYQWQLWGIP-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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